molecular formula C12H15FN2O2S B7936864 2-(4-Fluorophenylsulfonyl)octahydropyrrolo[3,4-c]pyrrole

2-(4-Fluorophenylsulfonyl)octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B7936864
M. Wt: 270.33 g/mol
InChI Key: QZLNXYXXPZSJTG-UHFFFAOYSA-N
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Description

2-(4-Fluorophenylsulfonyl)octahydropyrrolo[3,4-c]pyrrole is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring fused with a pyrrolidine ring, and a fluorophenylsulfonyl group attached to the structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenylsulfonyl)octahydropyrrolo[3,4-c]pyrrole can be achieved through a multi-step process. One common method involves the thermolysis of N-phthalimidoaziridines based on 5-alkenyl-1,2,4-oxadiazoles . The reaction conditions typically include heating the N-phthalimidoaziridines in the presence of N-arylmaleimide to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenylsulfonyl)octahydropyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the sulfonyl group or other parts of the molecule.

    Substitution: The fluorophenylsulfonyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-Fluorophenylsulfonyl)octahydropyrrolo[3,4-c]pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenylsulfonyl)octahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets. The fluorophenylsulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenylsulfonyl)octahydropyrrolo[3,4-c]pyrrole
  • 2-(4-Bromophenylsulfonyl)octahydropyrrolo[3,4-c]pyrrole
  • 2-(4-Methylphenylsulfonyl)octahydropyrrolo[3,4-c]pyrrole

Uniqueness

2-(4-Fluorophenylsulfonyl)octahydropyrrolo[3,4-c]pyrrole is unique due to the presence of the fluorine atom in the phenylsulfonyl group. This fluorine atom can significantly influence the compound’s reactivity, biological activity, and pharmacokinetic properties compared to its analogs with different substituents.

Properties

IUPAC Name

5-(4-fluorophenyl)sulfonyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2S/c13-11-1-3-12(4-2-11)18(16,17)15-7-9-5-14-6-10(9)8-15/h1-4,9-10,14H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZLNXYXXPZSJTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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